Acetic acid;3-methylhept-1-en-3-ol
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Overview
Description
Acetic acid;3-methylhept-1-en-3-ol is an organic compound with the molecular formula C10H20O2 It is a derivative of acetic acid and features a heptene backbone with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylhept-1-en-3-ol typically involves the esterification of 3-methylhept-1-en-3-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylhept-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the heptene backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-methylhept-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-methylhept-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the heptene backbone can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylhept-1-en-3-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid;3-methylhex-1-en-3-ol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Acetic acid;3-methylhept-1-en-3-ol is unique due to the presence of both the acetic acid and the heptene backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
188592-83-8 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
acetic acid;3-methylhept-1-en-3-ol |
InChI |
InChI=1S/C8H16O.C2H4O2/c1-4-6-7-8(3,9)5-2;1-2(3)4/h5,9H,2,4,6-7H2,1,3H3;1H3,(H,3,4) |
InChI Key |
NZNXDTWHYFRUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C=C)O.CC(=O)O |
Origin of Product |
United States |
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